molecular formula C8H8Br2O B13844786 1-(Dibromomethyl)-4-methoxybenzene CAS No. 78926-14-4

1-(Dibromomethyl)-4-methoxybenzene

Cat. No.: B13844786
CAS No.: 78926-14-4
M. Wt: 279.96 g/mol
InChI Key: LRQSJOUIUVTBAJ-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-4-methoxybenzene is a specialized organic compound belonging to the class of benzyl bromides. It is characterized by a methoxybenzene ring substituted with a dibromomethyl group, which serves as a highly reactive and versatile functional handle in synthetic organic chemistry. This compound is of significant value in chemical research as a key synthetic intermediate. The dibromomethyl group is a precursor in various carbon-carbon bond-forming reactions and can be further functionalized, for instance, into aldehydes or other molecular scaffolds essential for constructing complex structures . Its synthesis is typically achieved via radical bromination of precursor molecules, as demonstrated in the reaction of 4-methoxy-1,2-dimethylbenzene with N-bromosuccinimide (NBS) . Researchers utilize this compound in the development of novel compounds, particularly in the field of pharmaceutical intermediates. While this specific compound's applications are detailed in research literature, closely related benzyl bromide derivatives are explicitly used in the synthesis of important pharmaceutical agents, such as the potent immunosuppressant Tacrolimus , and are featured in patents for creating novel analgesic and sedative molecules . This highlights the broader research potential of such intermediates in medicinal chemistry. Safety Notice: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Please consult the material safety data sheet (MSDS) prior to handling. Please Note: Specific CAS number, purity, physical form, and detailed storage conditions for this specific compound were not available in the search results and should be confirmed upon inquiry with the supplier.

Properties

IUPAC Name

1-(dibromomethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSJOUIUVTBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507727
Record name 1-(Dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78926-14-4
Record name 1-(Dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Dibromomethyl 4 Methoxybenzene and Analogous Systems

Radical Halogenation Strategies

Radical halogenation stands as a primary method for the synthesis of 1-(dibromomethyl)-4-methoxybenzene. This approach involves the substitution of benzylic hydrogens with bromine atoms through a free-radical chain reaction. gla.ac.uk

Photothermal Bromination Processes and Optimization

Photothermal bromination, often referred to as the Wohl-Ziegler reaction, is a widely employed method for benzylic bromination. rsc.orgscientificupdate.com This process typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or light. rsc.orgchemistrysteps.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This radical then abstracts a benzylic hydrogen from the starting material, such as 4-methoxytoluene, to form a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org The subsequent reaction of this radical with a bromine source, like Br₂, which is present in small quantities, yields the desired brominated product. chemistrysteps.com

However, the benzylic bromination of electron-rich substrates like 4-methoxytoluene using NBS under photochemical conditions can be challenging due to competing electrophilic bromination on the aromatic ring. rsc.org To overcome this, alternative bromine sources like bromotrichloromethane (B165885) (BrCCl₃) have been explored. rsc.org Continuous flow photoreactors have also been utilized to improve reaction efficiency and safety, allowing for high throughput and reduced reaction times. rsc.orgresearchgate.net Optimization of reaction conditions, such as the concentration of the brominating agent and residence time in a flow reactor, is crucial to maximize the yield of the desired monobrominated or dibrominated product while minimizing side reactions. rsc.org For instance, using a NaBrO₃/HBr bromine generator in a continuous flow system has demonstrated high efficiency and sustainability. rsc.org

Catalytic Approaches in Benzylic Radical Bromination

Catalytic methods offer an alternative to traditional photothermal initiation. Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been shown to efficiently catalyze the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. scientificupdate.comnih.gov This catalytic system is believed to proceed through a radical generation pathway. nih.gov In contrast, Brønsted acids tend to promote aromatic ring bromination. nih.gov

The use of a catalyst can enhance the reaction rate and selectivity. For example, ZrCl₄ has demonstrated high catalytic activity for benzylic bromination, providing various benzyl (B1604629) bromide derivatives. nih.gov Other metal halides have also been found to catalyze this transformation selectively. nih.gov These catalytic approaches can offer advantages in terms of milder reaction conditions and improved control over the reaction outcome compared to traditional methods that often require high temperatures or UV irradiation. nih.gov

Influence of Remote Substituents on Benzylic Polybromination Regioselectivity

The electronic nature of substituents on the aromatic ring significantly influences the rate and regioselectivity of benzylic bromination. Electron-donating groups, such as the methoxy (B1213986) group in 4-methoxytoluene, activate the aromatic ring and can stabilize the intermediate benzylic radical through resonance. libretexts.orglibretexts.org This stabilization accelerates the rate of hydrogen abstraction from the benzylic position. masterorganicchemistry.com

The reactivity of substituted toluenes towards radical bromination often correlates with the electronic properties of the substituent. gla.ac.uk The Hammett equation has been used to correlate the relative rates of halogenation of substituted benzyl chlorides, providing insights into the electronic demands of the transition state. rsc.org For instance, the bromination of XC₆H₄CH₂Cl with NBS gives a ρ⁺ value of -1.30, indicating the development of positive charge at the benzylic position in the transition state. rsc.org

Alternative Synthetic Routes to Dibromomethylated Arenes

Beyond direct radical halogenation of toluene derivatives, other synthetic strategies exist for the preparation of dibromomethylated arenes, including this compound.

Precursor-Based Conversions from Methoxybenzene Derivatives

This compound can be synthesized from other functionalized methoxybenzene precursors. For instance, 4-methoxybenzaldehyde (B44291) can serve as a starting material. While direct conversion methods are not extensively detailed in the provided context, the synthesis of the related 4-(dibromomethyl)benzaldehyde from 1,4-bis(dibromomethyl)benzene (B1581898) has been reported. researchgate.net This suggests the possibility of interconversion between different oxidation states at the benzylic position. The synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686) has also been described, involving a metal-halogen exchange followed by formylation and subsequent nucleophilic aromatic substitution of the fluorine with a methoxy group. google.com

Implementation of Recyclable Heterogeneous Reagents in Halogenation Methodologies

The development of environmentally friendly and sustainable halogenation methods is an active area of research. taylorfrancis.comrsc.orgnumberanalytics.com This includes the use of recyclable reagents and catalysts. Metal-organic frameworks (MOFs) have been explored as recyclable brominating agents. For example, Br₂@CAU-10-PDC has been synthesized and used for the bromination of activated aromatics. nih.gov This reagent can be recovered and reused, and it also traps the HBr byproduct. nih.gov

Another approach involves using a recyclable ditribromide reagent, 1,2-dipyridiniumditribromide-ethane (DPTBE), for efficient bromination under solvent-free conditions. nih.gov This solid reagent is stable and can be easily separated from the product and regenerated. nih.gov The use of aqueous systems, such as a mixture of NaBr and NaBrO₃ in an acidic medium, also presents a greener alternative for regioselective benzylic bromination. rsc.org Furthermore, an aqueous AlBr₃-Br₂ system has been investigated for the bromination of aromatic compounds, offering a recyclable method. researchgate.net These developments in recyclable and heterogeneous reagents contribute to more sustainable synthetic practices in organic chemistry.

Advanced Reaction Condition Optimization for Enhanced Synthetic Efficiency

The synthesis of this compound from 4-methoxytoluene via benzylic bromination is a classic example of a free-radical halogenation reaction. However, the presence of the electron-donating methoxy group on the aromatic ring introduces challenges, primarily the competition between the desired side-chain bromination and undesired electrophilic substitution on the aromatic ring. researchgate.netrsc.org Consequently, the optimization of reaction conditions is paramount to maximize the yield of the target compound and minimize the formation of byproducts.

Key parameters that can be manipulated to enhance the efficiency of this synthesis include the choice of brominating agent, initiator, solvent, temperature, and reaction time. Continuous flow chemistry has also emerged as a powerful tool for improving reaction control and safety. rsc.org

Influence of Reaction Parameters on Benzylic Bromination

The careful selection and control of various reaction parameters are crucial for the selective and high-yield synthesis of this compound. The interplay between the brominating agent, initiator, solvent, and temperature dictates the reaction pathway and the distribution of products.

Table 1: Effect of Reaction Parameters on the Benzylic Bromination of Toluene Derivatives

ParameterVariationEffect on ReactionResearch Findings
Brominating Agent N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂)NBS is generally preferred for benzylic bromination as it provides a low, constant concentration of Br₂, which favors the radical pathway over electrophilic addition. rsc.orgThe use of NBS is a well-established method for selective benzylic bromination. researchgate.net
Initiator AIBN (Azobisisobutyronitrile) vs. Benzoyl Peroxide vs. UV lightRadical initiators are essential to start the chain reaction. AIBN is a common choice, decomposing upon heating to generate radicals. UV light can also initiate the reaction photochemically. rsc.orgresearchgate.netPhotochemical initiation can in some cases offer higher selectivity and milder reaction conditions compared to thermal initiation with AIBN. rsc.org
Solvent Carbon Tetrachloride (CCl₄), Acetonitrile, Cyclohexane (B81311)The solvent polarity can influence the reaction's selectivity. Nonpolar solvents like CCl₄ and cyclohexane are often used to suppress ionic side reactions. google.comWhile CCl₄ is effective, its toxicity has led to the exploration of alternatives like cyclohexane and acetonitrile. google.com
Temperature Varies (typically reflux)Temperature affects the rate of reaction and the decomposition of the initiator. Higher temperatures can sometimes lead to increased side reactions.The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.
Reaction Time VariesSufficient reaction time is necessary for the completion of the dibromination.Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the optimal reaction time.

Case Studies in Optimization

While specific optimization data for the dibromination of 4-methoxytoluene is not extensively tabulated in the literature, studies on analogous systems provide valuable insights. For instance, in the synthesis of anastrozole (B1683761) intermediates, the side-chain bromination of alkylbenzenes was significantly improved by switching from the toxic carbon tetrachloride to solvents like cyclohexane or acetonitrile, resulting in better yields and fewer side reactions. google.com

Furthermore, electrochemical methods have been explored for the bromination of 4-methoxytoluene. These studies have shown that under two-phase electrolysis conditions, it is possible to achieve side-chain bromination, although initial ring bromination can be a competing process. researchgate.netcecri.res.in

Photochemical flow reactors offer another avenue for optimization. These systems allow for precise control of irradiation time, temperature, and mixing, which can enhance selectivity and yield. For electron-rich substrates like p-methoxytoluene, photochemical methods using reagents like BrCCl₃ have shown promise in achieving benzylic bromination while minimizing ring substitution. rsc.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Dibromomethyl 4 Methoxybenzene

The chemical behavior of 1-(dibromomethyl)-4-methoxybenzene is dictated by the reactivity of the dibromomethyl group, which is susceptible to both hydrolytic and nucleophilic substitution reactions. The presence of the electron-donating methoxy (B1213986) group at the para position significantly influences the stability of intermediates and transition states, thereby directing the mechanistic pathways of these transformations.

Strategic Applications of 1 Dibromomethyl 4 Methoxybenzene in Advanced Organic Synthesis Research

Versatile Precursor for Formyl Group Introduction in Aromatic Systems

The dibromomethyl group of 1-(dibromomethyl)-4-methoxybenzene serves as a masked formyl group, which can be unveiled through hydrolysis. This transformation provides a direct and efficient route to 4-methoxybenzaldehyde (B44291), a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The hydrolysis of gem-dibromo compounds to their corresponding aldehydes is a well-established synthetic transformation.

While specific research detailing the hydrolysis of this compound is not extensively documented in publicly available literature, the general mechanism involves the nucleophilic substitution of the bromine atoms by water or a hydroxide (B78521) source, followed by the elimination of water from the unstable gem-diol intermediate to yield the aldehyde. A patented "green hydrolysis technology" for the analogous compound p-methylsulfonyl dibromotoluene to produce p-methylsulfonyl benzaldehyde (B42025) suggests the industrial viability of such processes. google.com This method utilizes aqueous hydrobromic acid or sulfuric acid, with reaction temperatures ranging from 80 to 105 °C, followed by distillation to remove the hydrobromic acid formed during the reaction. google.com The application of similar conditions to this compound would be expected to yield 4-methoxybenzaldehyde efficiently.

The following table outlines the general conditions for the hydrolysis of a related dibromomethyl compound, which can be inferred as applicable to this compound.

ReactantReagentTemperature (°C)Reaction Time (hours)Product
p-Methylsulfonyl dibromotoluene5-35% aq. HBr or 2-30% aq. H₂SO₄80-1053-20p-Methylsulfonyl benzaldehyde

Table 1: General Hydrolysis Conditions for a Dibromomethyl Aromatic Compound. Data inferred from a patented process for a structurally related compound. google.com

Modular Building Block in the Construction of Complex Organic Architectures

The reactivity of the dibromomethyl group extends beyond simple hydrolysis, positioning this compound as a versatile building block for the construction of more complex molecular architectures.

While direct evidence for the use of this compound in the synthesis of a wide range of substituted benzaldehydes is limited in the current literature, the inherent reactivity of the dibromomethyl group suggests significant potential. For instance, the reaction of the corresponding 4-(dibromomethyl)benzaldehyde with primary amines is known to form imines, and with trialkyl orthoformates to yield acetals. researchgate.net These reactions demonstrate the capability of the aldehyde functionality, once unmasked from the dibromomethyl precursor, to undergo further transformations to access a variety of derivatives.

The potential of this compound as a building block for diverse aromatic scaffolds lies in the sequential or one-pot transformation of the dibromomethyl group. While specific examples are not prevalent in the literature for this exact compound, related research on other benzal dihalides suggests possibilities for its use in the synthesis of heterocyclic and polycyclic aromatic systems. The ability to first convert the dibromomethyl group to a formyl group, which can then participate in a variety of condensation and cyclization reactions, opens avenues for creating complex molecular frameworks.

Participation in Cascade Reaction Sequences and Multicomponent Synthesis

Cascade reactions and multicomponent syntheses represent highly efficient strategies for the construction of complex molecules from simple precursors in a single operation. Although there is a lack of specific documented examples of this compound participating in such reaction sequences, its bifunctional nature—a reactive dibromomethyl group on an electron-rich aromatic ring—makes it a promising candidate for the design of novel cascade processes. Future research could explore its application in domino reactions where the initial transformation of the dibromomethyl group triggers subsequent intramolecular or intermolecular events.

Design and Development of Novel Organic Frameworks and Polymers through Dibromomethyl Functionalization

The development of advanced materials with tailored properties is a rapidly growing field of research. The dibromomethyl functionality of this compound presents an opportunity for its use as a monomer or a cross-linking agent in the synthesis of novel polymers and organic frameworks.

Research on the polymerization of a structurally related compound, 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide, has demonstrated the feasibility of using such precursors to generate poly(p-phenylene vinylene) (PPV) derivatives. kpi.ua This suggests that this compound could potentially be used in similar polymerization reactions, where the dibromomethyl groups act as reactive sites for chain growth.

Furthermore, the synthesis of metal-organic frameworks (MOFs) often relies on organic linkers with specific functional groups. While the direct use of this compound as a linker in MOF synthesis has not been reported, its conversion to a dicarboxylic acid or other suitable coordinating group could provide a pathway to new framework materials. The methoxy (B1213986) group could also influence the electronic properties and pore environment of the resulting MOF.

Computational and Theoretical Investigations of 1 Dibromomethyl 4 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 1-(dibromomethyl)-4-methoxybenzene. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's stability and reactivity.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For substituted anisoles and benzylic halides, the nature and position of substituents significantly influence these frontier orbitals. The electron-donating methoxy (B1213986) group (-OCH3) tends to increase the HOMO energy, while the electron-withdrawing dibromomethyl group (-CHBr2) lowers the LUMO energy.

Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters help in predicting the molecule's behavior in chemical reactions, such as its propensity to donate or accept electrons. For instance, the presence of bromine atoms is known to create a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the C-Br bond axis, making it susceptible to nucleophilic attack. usu.edu

Table 1: Representative Calculated Reactivity Descriptors for a Substituted Anisole (B1667542) Derivative Note: These are representative values for a molecule with similar functional groups, calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound may vary.

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity3.85 eV
Chemical Hardness2.65 eV
Electrophilicity Index2.80 eV

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound and to elucidate potential reaction pathways. nih.gov By simulating the movement of atoms over time, MD can provide insights into conformational changes, solvent effects, and the initial steps of chemical reactions. researchgate.net

For instance, in the context of nucleophilic substitution reactions, a common reaction for benzylic halides, MD simulations can help visualize the approach of a nucleophile to the electrophilic carbon of the dibromomethyl group. vaia.com These simulations can reveal the preferred trajectories of attack and the role of the surrounding solvent molecules in stabilizing or destabilizing the transition state.

Computational Analysis of Transition States and Reaction Energetics

The computational analysis of transition states is crucial for understanding the kinetics and mechanisms of reactions involving this compound. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which is a key determinant of the reaction rate.

A plausible reaction for this compound is the hydrolysis of the dibromomethyl group to form p-methoxybenzaldehyde. This reaction would proceed through one or more transition states. Computational methods can be used to model these transient structures and calculate their energies. The SN2 reaction of (dibromomethyl)benzene (B1582451) with a nucleophile like hydroxide (B78521) is known to yield the corresponding aldehyde, suggesting a similar pathway for the methoxy-substituted analogue. vaia.com

The energetics of the entire reaction pathway, from reactants to products, including any intermediates, can be mapped out. This provides a comprehensive thermodynamic and kinetic profile of the reaction. For benzylic halides, the stability of the benzylic carbocation or radical intermediate plays a significant role in the reaction mechanism and energetics. researchgate.net The presence of the electron-donating methoxy group at the para position is expected to stabilize such intermediates, thereby influencing the reaction's feasibility and rate.

Table 2: Representative Calculated Energetics for a Benzylic Halide Reaction Note: These are hypothetical values for a representative nucleophilic substitution reaction. Actual values will depend on the specific reactants, solvent, and level of theory.

ParameterEnergy (kcal/mol)
Activation Energy (Ea)+20.5
Reaction Enthalpy (ΔH)-15.2
Gibbs Free Energy of Activation (ΔG‡)+25.8
Gibbs Free Energy of Reaction (ΔG)-12.7

Modeling of Intermolecular Interactions, Including O—Br Charge-Transfer Phenomena

The intermolecular interactions of this compound are of significant interest, particularly the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. usu.edu The bromine atoms in the dibromomethyl group can participate in such interactions, especially with Lewis bases.

Studies on dibromomethyl-substituted benzenes have highlighted the importance of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing, indicating that these weak interactions are crucial in the solid-state assembly of such molecules. nih.gov

Conformational Analysis and Examination of Stereoelectronic Effects

The conformational landscape of this compound is determined by the rotation around the C-C bond connecting the benzene (B151609) ring and the dibromomethyl group, as well as the C-O bond of the methoxy group. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them.

Stereoelectronic effects, which are the effects of orbital overlap on the structure and reactivity of a molecule, are also important to consider. researchgate.net For instance, the orientation of the C-Br bonds relative to the plane of the benzene ring can influence the molecule's electronic properties. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can play a role in stabilizing certain conformations.

Advanced Analytical Methodologies in the Research of 1 Dibromomethyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic investigation of 1-(dibromomethyl)-4-methoxybenzene. It provides detailed information about the molecular structure, conformation, and the electronic environment of the atoms.

Dynamic NMR Investigations of Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. core.ac.uklibretexts.org While specific DNMR studies on this compound are not extensively documented in the literature, the principles can be understood by examining related benzyl (B1604629) bromide derivatives. researchgate.net

The rotation around the C-C bond between the aromatic ring and the dibromomethyl group can be hindered due to steric interactions. At low temperatures, this rotation may become slow enough to be observed on the NMR timescale, leading to the appearance of distinct signals for the aromatic protons that are chemically equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotational process. chemicalbook.com For instance, studies on benzyl chloride have determined a twofold barrier to internal rotation of 2.1 ± 0.4 kcal/mol, with the low-energy conformation being the one where the C-Cl bond lies in a plane perpendicular to the aromatic ring. researchgate.net A similar approach could be applied to this compound to quantify its rotational dynamics.

Table 1: Representative Rotational Energy Barriers in Related Compounds

Compound Rotational Barrier (kJ/mol) Method
γ-spiroiminolactones (aryl-nitrogen bond) 44.4 - 45.3 Dynamic ¹H NMR

This table illustrates the application of dynamic NMR in determining rotational energy barriers in organic molecules, a technique applicable to this compound.

Application of Advanced NMR Techniques for In-situ Reaction Monitoring and Complex Mixture Analysis

Modern NMR techniques allow for the in-situ monitoring of chemical reactions, providing real-time information on the consumption of reactants, the formation of products, and the presence of transient intermediates. core.ac.ukmasterorganicchemistry.comnih.gov This is particularly valuable for understanding the reaction mechanisms involving this compound. For example, the progress of a reaction can be followed by acquiring a series of NMR spectra over time without the need to isolate individual components from the reaction mixture. mdpi.com

Advanced NMR pulse sequences and techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are instrumental in analyzing complex reaction mixtures containing this compound, its isomers, and byproducts. These techniques help to unambiguously assign the signals in the spectrum to specific protons and carbons, which is crucial for identifying the different species present in the mixture.

High-Resolution Mass Spectrometry for Reaction Product Identification and Intermediate Detection

High-resolution mass spectrometry (HRMS) is a key technique for the precise determination of the elemental composition of this compound and its reaction products. By providing highly accurate mass measurements, HRMS allows for the confident identification of molecular formulas.

In the study of reactions involving this compound, such as nucleophilic substitutions or metal-catalyzed couplings, HRMS can be used to identify the expected products and any unexpected byproducts. acs.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of bromine atoms and the methoxy (B1213986) group. The base peak in the mass spectrum of the related 4-methoxybenzyl bromide is often observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation. nih.gov A similar fragmentation pathway can be anticipated for this compound.

Furthermore, HRMS is sensitive enough to detect and identify transient intermediates in chemical reactions, such as radical species or organometallic complexes, which can provide crucial insights into the reaction mechanism. acs.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₈H₈Br₂O
Exact Mass 277.8938
Molecular Weight 279.96

This table provides the theoretical HRMS data for the parent molecule, which is essential for its identification in complex mixtures.

Advanced Chromatographic Separations (e.g., GC-MS, HPLC) for Reaction Profiling and Purity Assessments

Chromatographic techniques are fundamental for the separation and analysis of complex mixtures generated during the synthesis and reactions of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. It allows for the separation of this compound from its starting materials, solvents, and byproducts, while the mass spectrometer provides identification of the separated components based on their fragmentation patterns. researchgate.net

HPLC is a versatile technique that can be used for both analytical and preparative separations. For this compound, reverse-phase HPLC methods are often utilized, where a nonpolar stationary phase is used with a polar mobile phase. This technique is crucial for assessing the purity of the final product and for isolating it from non-volatile impurities.

Table 3: Exemplary Chromatographic Conditions for Related Compounds

Technique Column Mobile Phase/Carrier Gas Application
HPLC C18 Acetonitrile/Water Purity assessment of brominated aromatic compounds
GC-MS Capillary (e.g., DB-5) Helium Separation and identification of isomeric products

This table outlines typical conditions used in chromatographic methods for the analysis of compounds structurally similar to this compound.

X-ray Crystallography for Solid-State Structural Determination and Insights into Intermolecular Packing

For instance, the crystal structures of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide have been determined from powder X-ray diffraction data. nih.gov These studies reveal details about the conformation of the methoxy and bromomethyl groups relative to the benzene (B151609) ring. In the solid state, molecules of this compound would likely be arranged in a specific packing motif, influenced by intermolecular interactions such as halogen bonding (Br···Br interactions) and C-H···π interactions. Understanding these packing forces is important as they can influence the physical properties and reactivity of the compound in the solid state.

Table 4: Crystallographic Data for a Related Compound (3,5-dimethoxybenzyl bromide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.4497(4)
b (Å) 4.5123(1)
c (Å) 25.2799(1)
β (°) 93.743(1)
Volume (ų) 958.32(9)

Data from the crystallographic study of 3,5-dimethoxybenzyl bromide illustrates the type of detailed structural information that can be obtained through X-ray diffraction.

Future Research Directions and Emerging Opportunities in 1 Dibromomethyl 4 Methoxybenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of benzylic bromides often involves hazardous reagents like molecular bromine and environmentally persistent solvents such as carbon tetrachloride and chloroform. researchgate.net Future research is increasingly focused on developing greener alternatives that minimize waste and environmental impact.

One promising approach is the use of a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium. rsc.org This method provides a stable, non-hazardous, and inexpensive route for regioselective benzylic bromination under ambient conditions. rsc.org Another sustainable method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a less toxic brominating agent in more environmentally friendly solvents like tetrahydrofuran (B95107) (THF). researchgate.netelsevierpure.com This reagent has shown effectiveness in the dibromination of benzylic diols for a range of aromatic substrates. researchgate.netelsevierpure.com

Photocatalytic oxidative bromination represents another green and safe process. nih.gov Utilizing hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively, this method can be performed under light irradiation, potentially in microchannel reactors to mitigate explosion risks associated with batch processing. nih.gov These sustainable methodologies not only offer a safer operational profile but also align with the growing demand for environmentally responsible chemical manufacturing. nih.govnih.gov

A comparison of traditional and greener bromination methods is presented below:

FeatureTraditional MethodsGreener Alternatives
Brominating Agent Molecular Bromine (Br₂)NaBr/NaBrO₃, DBDMH, HBr/H₂O₂
Solvents Chlorinated Solvents (e.g., CCl₄, CHCl₃)Water, Tetrahydrofuran (THF)
Reaction Conditions Often harshAmbient temperature, light irradiation
Byproducts Stoichiometric toxic byproductsMinimal and less hazardous byproducts
Safety High toxicity and environmental concernsReduced toxicity and improved safety

Exploration of Photoredox Catalysis and Electrochemical Transformations

Visible light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly conditions for radical-based transformations. ethz.chyoutube.com For 1-(dibromomethyl)-4-methoxybenzene, this opens up new avenues for C-C and C-heteroatom bond formation. The photoredox catalytic coupling of benzylic bromides to form bibenzyl derivatives has been demonstrated using catalysts like iridium(III) complexes. nih.gov This process can generate benzylic radicals that are valuable intermediates in the synthesis of more complex molecules. acs.org

Electrochemical methods also present a compelling strategy for the functionalization of aromatic compounds. scitechdaily.com Electrochemical bromination of 4-methoxytoluene, a precursor to this compound, can achieve both nuclear and side-chain bromination. researchgate.net Furthermore, electrochemical approaches can be employed for C-H functionalization, offering a high degree of control over regioselectivity. scitechdaily.com The synergy of photoredox catalysis with other catalytic systems, such as nickel catalysis, can unlock novel reaction pathways for the coupling of benzylic halides with various partners. ethz.ch

Key opportunities in this area include:

Reductive Coupling: Utilizing photoredox catalysts to generate benzylic radicals from this compound for homo- or cross-coupling reactions. nih.govacs.org

Electrochemical Synthesis: Developing selective electrochemical methods for the synthesis and subsequent functionalization of this compound. researchgate.netscilit.com

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis to achieve novel transformations that are otherwise difficult to access. semanticscholar.orgrsc.org

Innovation in Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. Palladium-catalyzed cross-coupling reactions are well-established for aryl halides, and extending these methods to benzylic derivatives is an active area of research. nih.govresearchgate.net Novel heterogeneous palladium catalysts supported on materials like SBA-15 are being developed for cross-coupling reactions in green solvents such as water and polyethylene (B3416737) glycol (PEG), offering advantages in terms of catalyst recovery and reuse. vu.ltresearchgate.net

Dual catalytic systems that merge photoredox catalysis with nickel catalysis have shown promise for the coupling of benzylic trifluoroborates and carboxylic acids with aryl and vinyl halides. ethz.ch This approach could be adapted for this compound, enabling new types of cross-coupling reactions. Furthermore, the development of catalysts that can selectively functionalize one of the two C-Br bonds in the dibromomethyl group would be a significant advancement, allowing for stepwise derivatization.

Future research in this domain will likely focus on:

Heterogeneous Catalysis: Designing robust and recyclable catalysts for cross-coupling reactions of this compound. vu.ltresearchgate.net

Dual Catalysis: Exploring synergistic catalytic systems to access novel reactivity and selectivity. ethz.chsemanticscholar.org

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective functionalization of prochiral intermediates derived from this compound. nih.gov

Potential Applications as a Monomer Precursor in Advanced Materials Science Research

Benzylic dihalides are valuable building blocks in polymer chemistry, particularly for the synthesis of conjugated polymers. nih.gov this compound holds potential as a monomer precursor for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. researchgate.net The methoxy (B1213986) group in the para position can enhance the electron-donating properties of the resulting polymer, influencing its optoelectronic characteristics.

The synthesis of PPV and its derivatives often proceeds through a precursor polymer that is subsequently converted to the final conjugated material. researchgate.net Monomers similar to this compound, such as 1,4-bis(bromomethyl)-2,5-dialkoxybenzenes, are commonly used in these syntheses. researchgate.net The ability to create well-defined polymers with tunable properties makes this an exciting area for future research.

Emerging opportunities in materials science include:

Conjugated Polymers: Synthesizing novel PPV derivatives from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Copolymers: Creating copolymers by reacting this compound with other monomers to fine-tune the material properties for specific applications.

Functional Materials: Exploring the incorporation of the resulting polymers into porous metal oxide networks or other composite materials to create advanced functional materials. researchgate.net

Frontiers in Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the two bromine atoms, the benzylic C-H bond (if any remain after partial substitution), and the aromatic ring—presents both a challenge and an opportunity for selective functionalization. rsc.orgnih.gov Developing strategies for chemo- and regioselective transformations is a key frontier in the chemistry of this compound.

Transition metal-catalyzed C-H functionalization offers a powerful tool for directly modifying the aromatic ring. rsc.org By choosing the appropriate catalyst and directing group (or by leveraging the inherent electronic biases of the methoxy group), it may be possible to selectively introduce new functional groups at specific positions on the benzene (B151609) ring. nih.gov For instance, methods for the meta-C-H functionalization of aromatic compounds are emerging, which could provide access to previously inaccessible derivatives of this compound. rsc.org

Furthermore, the selective transformation of one of the two C-Br bonds is a significant challenge. Achieving monobromination or the stepwise substitution of the two bromine atoms with different nucleophiles would greatly expand the synthetic utility of this compound. This could potentially be achieved through careful control of reaction conditions or the use of sterically demanding catalysts or reagents.

Future research will likely focus on:

Functionalization StrategyTarget SitePotential Methodologies
Aromatic C-H Functionalization Benzene RingTransition metal catalysis (e.g., Rh, Pd), photoredox catalysis
Benzylic C-H Functionalization Benzylic CarbonPhotoredox-mediated radical reactions, enzymatic catalysis
Selective C-Br Bond Cleavage Dibromomethyl GroupControlled nucleophilic substitution, organometallic coupling
Regioselective Polymerization Monomer UnitControlled polymerization techniques (e.g., living polymerization)

Q & A

Q. What are the optimal synthetic routes for preparing 1-(dibromomethyl)-4-methoxybenzene in laboratory settings?

  • Methodological Answer : A common approach involves bromination of 4-methoxybenzyl alcohol or its derivatives. For example:
  • Direct bromination : React 4-methoxybenzyl chloride with bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–25°C).
  • Stepwise synthesis : Alkylate 4-methoxyphenol with dibromomethane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Key considerations : Monitor reaction progress via TLC, and purify using column chromatography (silica gel, hexane/ethyl acetate eluent).
Reaction Condition Example Parameters Source
SolventDMF, acetonitrile
BaseK₂CO₃, NaOH
Temperature60–80°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • ¹H NMR :
  • Methoxy group: Singlet at δ 3.7–3.9 ppm.
  • Aromatic protons: Doublets or multiplets at δ 6.7–7.2 ppm (para-substitution pattern).
  • Dibromomethyl protons: Split into a singlet or multiplet (δ 4.5–5.5 ppm), influenced by bromine’s electronegativity .
  • ¹³C NMR :
  • Dibromomethyl carbon: δ 30–35 ppm.
  • Methoxy carbon: δ 55–56 ppm.
  • IR : Strong C-Br stretches at 500–650 cm⁻¹ and C-O (methoxy) at 1250 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 294 (for C₈H₈Br₂O⁺) with characteristic Br isotope patterns .

Q. How can researchers mitigate competing elimination reactions during functionalization of this compound?

  • Methodological Answer :
  • Base selection : Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to avoid dehydrohalogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states and reduce elimination .
  • Temperature control : Maintain reactions below 60°C to limit thermal degradation .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic effects of the dibromomethyl group on the aromatic ring?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals. The dibromomethyl group’s electron-withdrawing nature reduces electron density at the para position, directing electrophilic substitution to the meta position .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reactivity in different media .

Q. How should researchers address discrepancies between experimental and theoretical ¹³C NMR chemical shifts for this compound derivatives?

  • Methodological Answer :
  • Solvent corrections : Apply the IEFPCM model to account for solvent effects in DFT calculations .
  • Conformational averaging : Use Boltzmann-weighted ensembles to model dynamic effects (e.g., rotational barriers of the dibromomethyl group) .
  • Validation : Cross-reference with 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What strategies exist for achieving regioselective cross-coupling of this compound while preserving both bromine atoms?

  • Methodological Answer :
  • Catalyst tuning : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to sterically hinder undesired coupling at the dibromomethyl site .
  • Substrate design : Introduce directing groups (e.g., –COOH) to orient cross-coupling partners toward the methoxy-adjacent position .
  • Kinetic control : Optimize reaction time and temperature to favor mono-coupling over di-coupling .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

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